![molecular formula C11H11N B180391 5-Methylnaphthalen-1-amine CAS No. 102878-61-5](/img/structure/B180391.png)
5-Methylnaphthalen-1-amine
Overview
Description
5-Methylnaphthalen-1-amine: is an organic compound with the molecular formula C11H11N . It is a derivative of naphthalene, where an amino group is attached to the first carbon atom and a methyl group is attached to the fifth carbon atom of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnaphthalen-1-amine typically involves the nucleophilic substitution reaction of 5-methylnaphthalene with an appropriate amine source. One common method is the reaction of 5-methylnaphthalene with ammonia or an amine in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrazine monohydrate .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same nucleophilic substitution reaction but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylnaphthalen-1-amine can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalenes
Substitution: Halogenated or nitro-substituted naphthalenes
Scientific Research Applications
Chemistry: 5-Methylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polyimides and other polymers with specific properties .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Methylnaphthalen-1-amine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but without the methyl group.
2-Methylnaphthylamine: Methyl group attached to the second carbon instead of the fifth.
Naphthalene-1,5-diamine: Contains two amino groups at positions 1 and 5.
Uniqueness: 5-Methylnaphthalen-1-amine is unique due to the specific positioning of the methyl and amino groups, which influences its chemical reactivity and interactions with other molecules. This unique structure allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .
Biological Activity
5-Methylnaphthalen-1-amine (CAS No. 102878-61-5) is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a methyl group and an amino group. This unique structure influences its reactivity and interactions with biological targets. The amino group can form hydrogen bonds with enzyme active sites, while the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, affecting their function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction : The amino group can enhance binding affinity to enzyme active sites, potentially modulating enzymatic activity.
- Protein Interaction : The naphthalene ring may participate in π-π stacking interactions, influencing protein conformation and function.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
1-Naphthylamine | Naphthalene without methyl substitution | Known carcinogen; less specific interactions |
2-Methylnaphthylamine | Methyl at the second carbon | Similar properties; different activity profile |
Naphthalene-1,5-diamine | Two amino groups | Broader reactivity; potential for increased toxicity |
This compound's specific positioning of functional groups allows for unique reactivity profiles not observed in these related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain tumor cell lines. These compounds may induce apoptosis through modulation of cell signaling pathways, particularly involving caspases and NFκB .
Study on Coral Species Sensitivity
A study assessing the impact of naphthalene derivatives on marine life highlighted the sensitivity of coral species to hydrocarbon exposure. While this study primarily focused on 1-methylnaphthalene, it underscores the importance of understanding the ecological implications of naphthalene derivatives, including this compound .
Properties
IUPAC Name |
5-methylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBXSHMGQNEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600339 | |
Record name | 5-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-61-5 | |
Record name | 5-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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